molecular formula C19H18O5 B2859234 7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 859139-21-2

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2859234
CAS No.: 859139-21-2
M. Wt: 326.348
InChI Key: RHXZHZULQXNPTD-UHFFFAOYSA-N
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Description

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a chemical compound known for its complex molecular structure and diverse applications in scientific research. This compound is particularly noted for its potential in drug discovery and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reaction. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one include other chromen-4-one derivatives, such as:

  • 7-ethoxy-3-(3-hydroxyphenoxy)-2-methyl-4H-chromen-4-one
  • 7-ethoxy-3-(3-chlorophenoxy)-2-methyl-4H-chromen-4-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-ethoxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-22-14-8-9-16-17(11-14)23-12(2)19(18(16)20)24-15-7-5-6-13(10-15)21-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXZHZULQXNPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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